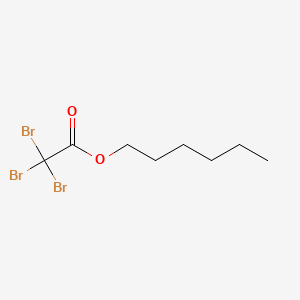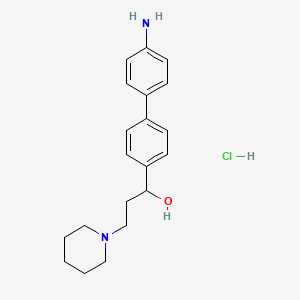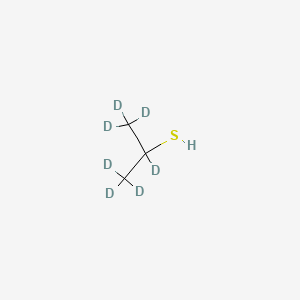
2-Propane-D7-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propane-D7-thiol is a deuterated analog of 2-propanethiol, a compound with the molecular formula C3H8S. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propane-D7-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of deuterated alkyl halides with thiourea, followed by hydrolysis to yield the desired thiol . The reaction typically proceeds via an S_N2 mechanism, where the thiourea acts as a nucleophile, attacking the deuterated alkyl halide to form an intermediate isothiouronium salt, which is then hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propane-D7-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in an alkyl halide.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or other reducing agents.
Substitution: Alkyl halides (R-X) and thiourea or hydrosulfide anion (HS-) in an S_N2 reaction.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiols (R-SH) and corresponding halide salts.
Scientific Research Applications
2-Propane-D7-thiol is valuable in various scientific research fields due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Propane-D7-thiol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: Thiols can act as nucleophiles in enzymatic reactions, participating in the formation and breaking of chemical bonds.
Antioxidant Protection: Thiols play a crucial role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) and maintaining redox balance.
Detoxification: Thiols are involved in detoxification processes, where they conjugate with harmful substances to facilitate their excretion.
Comparison with Similar Compounds
2-Propane-D7-thiol can be compared with other thiols and deuterated compounds:
Properties
Molecular Formula |
C3H8S |
|---|---|
Molecular Weight |
83.21 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropane-2-thiol |
InChI |
InChI=1S/C3H8S/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D |
InChI Key |
KJRCEJOSASVSRA-YYWVXINBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])S |
Canonical SMILES |
CC(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



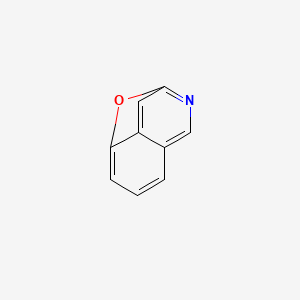
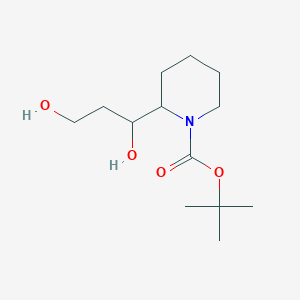
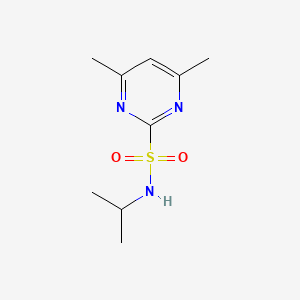

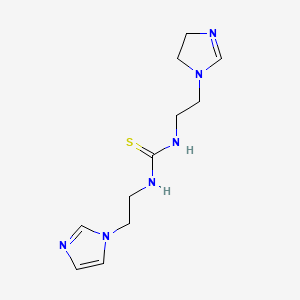
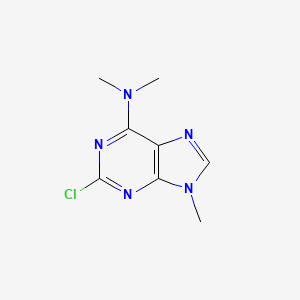

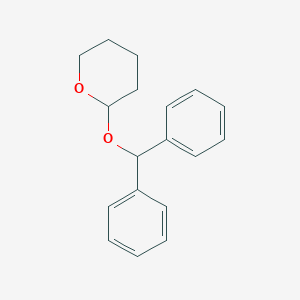
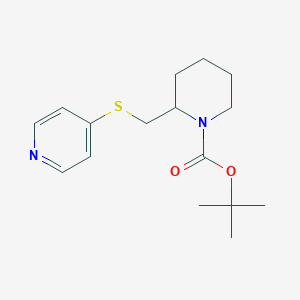
![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)
